VUF 5681 二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

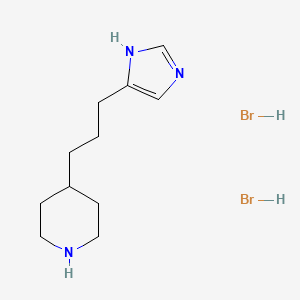

VUF 5681 dihydrobromide is a potent histamine H3-receptor silent antagonist . It serves as a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K), a key enzyme responsible for regulating cell growth and differentiation . The inhibition of PI3K activity lies at the core of VUF 5681 dihydrobromide’s functionality .

Molecular Structure Analysis

The molecular formula of VUF 5681 dihydrobromide is C11H21Br2N3 . Its molecular weight is 355.11 .Chemical Reactions Analysis

VUF 5681 dihydrobromide acts as an inhibitor of PI3K, effectively hindering its activity, leading to a subsequent decrease in the functionality of downstream signaling pathways .Physical And Chemical Properties Analysis

VUF 5681 dihydrobromide is a white solid . Its purity, as determined by HPLC, is greater than 99% . The carbon content is 36.28%, the hydrogen content is 6.09%, and the nitrogen content is 11.54% .科学研究应用

I have conducted a search for the scientific research applications of “VUF 5681 dihydrobromide,” but it appears that detailed information on specific applications in various fields is limited online. The compound is identified as a potent histamine H3-receptor silent antagonist, which suggests its potential use in neuroscience and pharmacology research, particularly related to central nervous system diseases .

作用机制

Target of Action

VUF 5681 dihydrobromide is a potent and selective antagonist that binds selectively to the histamine H3 receptor . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

VUF 5681 dihydrobromide acts as a neutral antagonist of the histamine H3 receptor . This means it binds to the H3 receptor without activating it, thereby blocking the receptor’s interaction with other agonists. Interestingly, VUF 5681 dihydrobromide also exhibits partial agonist activity at the H3 receptor . This means that while it can block the effects of more potent H3 agonists, it can also induce a response from the H3 receptor when administered by itself .

Biochemical Pathways

The histamine H3 receptor is involved in various biochemical pathways in the brain. It modulates the synthesis of histamine in the brain through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . By acting as an antagonist, VUF 5681 dihydrobromide can modulate these pathways, potentially affecting various neurological processes.

Result of Action

By acting as a neutral antagonist and partial agonist of the histamine H3 receptor, VUF 5681 dihydrobromide can modulate the activity of this receptor and influence the release of neurotransmitters in the brain . This can have various molecular and cellular effects, potentially impacting central nervous system function .

属性

IUPAC Name |

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVIGXPKWSZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CN=CN2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702395 |

Source

|

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639089-06-8 |

Source

|

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)